molecular formula C16H18N6O5S2 B15011424 2-(morpholin-4-yl)-N-[5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(morpholin-4-yl)-N-[5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B15011424
M. Wt: 438.5 g/mol
InChI Key: LBZBVPZHOUIVAD-UHFFFAOYSA-N
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Description

2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of multiple functional groups, including morpholine, thiadiazole, and nitrophenyl, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where morpholine reacts with an appropriate acylating agent.

    Attachment of the Nitro Group: The nitrophenyl group is introduced via nitration reactions, typically using concentrated nitric acid and sulfuric acid.

    Final Coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell pathways, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Morpholin-4-ylacetamido)-1,3,4-thiadiazole derivatives: These compounds share the thiadiazole and morpholine groups but differ in other substituents.

    N-(4-Nitrophenyl)acetamide derivatives: These compounds share the nitrophenyl and acetamide groups but differ in other substituents.

Uniqueness

2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18N6O5S2

Molecular Weight

438.5 g/mol

IUPAC Name

2-morpholin-4-yl-N-[5-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C16H18N6O5S2/c23-13(9-21-5-7-27-8-6-21)18-15-19-20-16(29-15)28-10-14(24)17-11-1-3-12(4-2-11)22(25)26/h1-4H,5-10H2,(H,17,24)(H,18,19,23)

InChI Key

LBZBVPZHOUIVAD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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